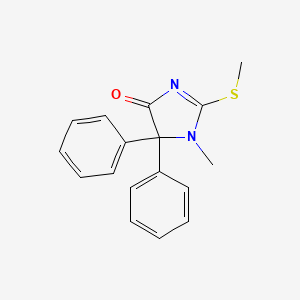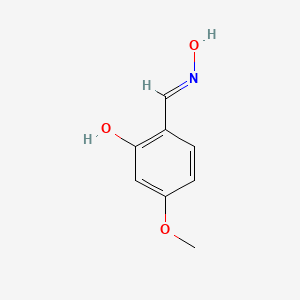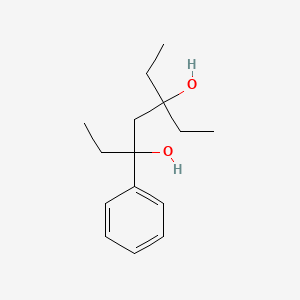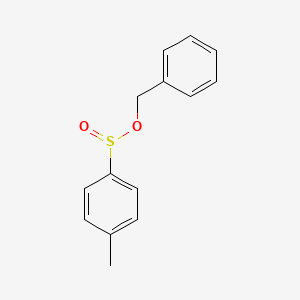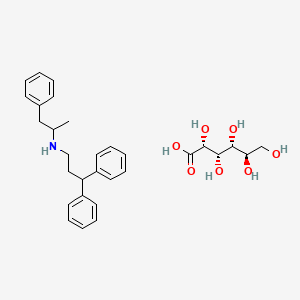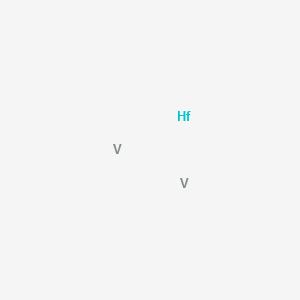
Hafnium--vanadium (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hafnium–vanadium (1/2) is a compound consisting of hafnium and vanadium in a 1:2 ratio. Hafnium is a transition metal known for its high melting point and corrosion resistance, while vanadium is another transition metal known for its ability to form stable compounds with various oxidation states. The combination of these two metals results in a compound with unique properties that are useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Hafnium–vanadium (1/2) can be synthesized through various methods, including:
Direct Combination: This involves heating hafnium and vanadium metals together at high temperatures in an inert atmosphere to form the desired compound.
Chemical Vapor Deposition: This method involves the reaction of hafnium and vanadium halides in a high-temperature environment to produce the compound.
Reduction of Oxides: Hafnium and vanadium oxides can be reduced using a reducing agent such as hydrogen or carbon to form the compound.
Industrial Production Methods
In industrial settings, the production of hafnium–vanadium (1/2) often involves the reduction of mixed oxides or halides of hafnium and vanadium. The process is carried out in high-temperature furnaces under controlled atmospheres to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
Hafnium–vanadium (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of hafnium and vanadium.
Reduction: It can be reduced to its constituent metals using strong reducing agents.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Other metal halides or oxides in a high-temperature environment.
Major Products Formed
Oxidation: Hafnium oxide and vanadium oxide.
Reduction: Pure hafnium and vanadium metals.
Substitution: Compounds with substituted metals.
科学的研究の応用
Hafnium–vanadium (1/2) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions due to its unique properties.
Energy Storage: The compound is used in vanadium redox flow batteries, which are known for their long life and high efficiency.
Material Science: It is used in the development of high-performance materials with enhanced mechanical and thermal properties.
作用機序
The mechanism by which hafnium–vanadium (1/2) exerts its effects involves its ability to undergo redox reactions. The compound can easily switch between different oxidation states, making it an effective catalyst and energy storage material. The molecular targets and pathways involved include the redox pairs of vanadium and the formation of stable oxides of hafnium.
類似化合物との比較
Similar Compounds
Hafnium–zirconium (1/2): Similar in terms of chemical properties due to the lanthanide contraction.
Vanadium–titanium (1/2): Similar in terms of oxidation states and catalytic properties.
Uniqueness
Hafnium–vanadium (1/2) is unique due to its combination of high melting point, corrosion resistance, and ability to form stable compounds with multiple oxidation states. This makes it particularly useful in high-temperature and corrosive environments, as well as in applications requiring stable redox reactions.
特性
CAS番号 |
12029-31-1 |
|---|---|
分子式 |
HfV2 |
分子量 |
280.37 g/mol |
IUPAC名 |
hafnium;vanadium |
InChI |
InChI=1S/Hf.2V |
InChIキー |
UHOTUEJTVWSSKI-UHFFFAOYSA-N |
正規SMILES |
[V].[V].[Hf] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


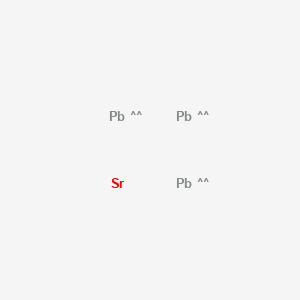
![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
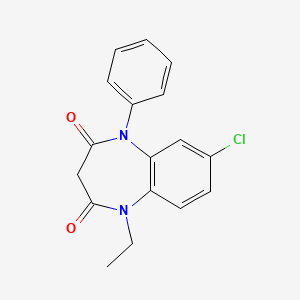
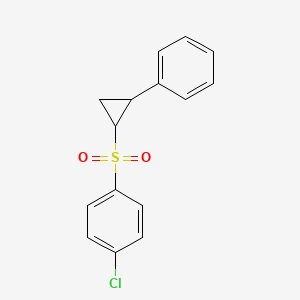
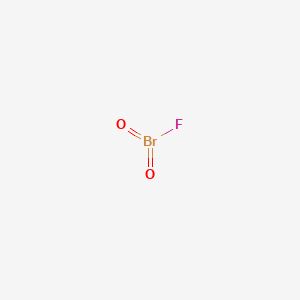

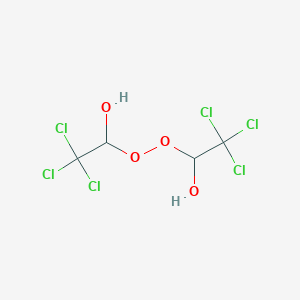
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)
![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)
